2-Methyl-3-phenyl-1-propene
Overview
Description
Scientific Research Applications
Reaction with Singlet Oxygen and N-phenyl-1,2,4-triazoline-3,5-dione
2-Methyl-3-phenyl-1-propene has been studied in reactions with singlet oxygen and N-phenyl-1,2,4-triazoline-3,5-dione (PTAD). It's noted for its unreactivity with singlet oxygen but reacts easily with PTAD, showing product isotope effects (Orfanopoulos, Smonou, & Foote, 1990).
Influence on Radical Polymerizations
This compound significantly affects the radical polymerizations of methyl methacrylate and styrene. It acts as a powerful transfer agent and retarder in these processes (Barson, Bevington, & Hunt, 1998).
Phenyl Radical Reactions with Propene
Studies using crossed molecular beams techniques have explored the reactions of phenyl radicals with propene. It highlights the different reaction pathways and product formation, providing insights into chemical kinetics and reaction mechanisms (Albert, Todt, & Davis, 2013).
Synthesis of Furans and Cyclopentenones
2-Methyl-3-phenyl-1-propene is used in the synthesis of furans and cyclopentenones. Its derivatives serve as versatile reagents for creating complex organic structures (Watterson, Ni, Murphree, & Padwa, 2003).
[3+3] Annulation in Organic Synthesis
It is also employed in [3+3] annulation processes for preparing methylenecyclohexanes, showcasing its utility in organic synthesis (Ward & Kaller, 1991).
Oxidation Studies
The oxidation behavior of n-propylbenzene derivatives has been studied, which is crucial for understanding the combustion and thermal decomposition processes of these compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).
properties
IUPAC Name |
2-methylprop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTNFIYGTWARIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186555 | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | (2-Methyl-2-propenyl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9698 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methyl-3-phenyl-1-propene | |
CAS RN |
3290-53-7 | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-methyl-2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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